molecular formula C17H17N3O B14954986 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide

3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide

Cat. No.: B14954986
M. Wt: 279.34 g/mol
InChI Key: LRUWOWKCNUYXDS-UHFFFAOYSA-N
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Description

3-(1H-Indol-1-yl)-N-(4-pyridinylmethyl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 1H-indol-1-yl group at the 3-position and a 4-pyridinylmethyl moiety at the N-terminus. This compound belongs to a broader class of indole-containing propanamides, which are widely explored for their diverse pharmacological activities, including enzyme inhibition, receptor agonism/antagonism, and anticancer properties . The indole scaffold contributes to its ability to interact with biological targets such as proteases, kinases, and G-protein-coupled receptors (GPCRs), while the pyridinylmethyl group may enhance solubility and binding specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Indole and Pyridine: The indole and pyridine moieties can be coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks a suitable electrophile, such as a halogenated pyridine derivative.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through the reaction of the coupled indole-pyridine intermediate with a suitable amide-forming reagent, such as an acid chloride or an anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenated derivatives, organometallic reagents, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield amines or alcohols. Substitution reactions can lead to a wide variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

    Materials Science: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes.

    Industry: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The indole and pyridine moieties can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. The propanamide linker can also play a role in determining the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural Analogues with Indole Substitutions

N-((S)-1-Cyano-3-phenylpropyl)-3-(2-methyl-1H-indol-1-yl)propanamide (2b)

  • Structure: Differs by a 2-methylindole substitution and a cyano-phenylpropyl group at the N-terminus.
  • Synthesis: Prepared via reaction of (S)-2-amino-4-phenylbutyronitrile with 3-(2-methylindol-1-yl)propanoic acid derivatives .
  • Physicochemical Properties : Melting point (mp) 148–150°C; $^{13}\text{C}$ NMR (DMSO-d6): 22.6, 118.9, 136.8 ppm .
  • Key Difference: The 2-methylindole and cyano groups may enhance metabolic stability compared to the parent compound.

N-((S)-1-Cyano-3-phenylpropyl)-3-(5-fluoro-1H-indol-1-yl)propanamide (4b)

  • Structure : Features a 5-fluoroindole substitution.
  • Biological Relevance : Fluorine substitution often improves bioavailability and target affinity due to increased electronegativity and lipophilicity .
  • Data : Mp 162–164°C; ESI/MS m/z 401 (M−H)− .

Analogues with Ureido and Sulfonamide Modifications

(S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]propanamide ((S)-9e)

  • Structure : Incorporates a ureido linker and a cyclohexyl-pyridinylmethyl group.
  • Activity : Acts as a selective agonist of human formyl-peptide receptors (FPR2), with 72% yield and mp 175–178°C .
  • Key Data : ESI/MS m/z 524 (M−H)−; $^{13}\text{C}$ NMR signals at 154.6 ppm (ureido carbonyl) .

3-(1H-Indol-2-yl)-N-(4-methylpyridin-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide

  • Structure : Features a nitrobenzenesulfonyl group and 4-methylpyridinyl substitution.
  • Activity : Demonstrates selective COX-II inhibition, highlighting the role of sulfonamide groups in enzyme targeting .

Analogues with Heterocyclic and Aromatic Modifications

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(methylsulfonyl)propanamide (50)

  • Structure : Contains a 4-chlorobenzoyl group and methylsulfonyl moiety.
  • Application : Developed as a potent indomethacin analog for anti-inflammatory applications .
  • Synthesis : Purified via flash chromatography (ethyl acetate/hexane gradient) .

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

  • Structure : Substituted with a fluoro-biphenyl group and indol-3-yl-ethyl chain.
  • Properties : Enhanced hydrophobicity may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .

Key Research Findings and Trends

Indole Substitution Position : 1H-Indol-1-yl derivatives (e.g., target compound) exhibit distinct receptor binding profiles compared to 3-yl analogs, which are more common in FPR2 agonists .

Electron-Withdrawing Groups : Fluorine (4b) and nitro groups (e.g., COX-II inhibitors ) enhance target affinity and metabolic stability.

N-Terminal Modifications : Pyridinylmethyl (target compound) and cyclohexyl-pyridinylmethyl ((S)-9e) groups improve solubility and receptor specificity .

Biological Activity Correlation : Ureido and sulfonamide linkers are critical for enzyme inhibition (e.g., COX-II, HSP40/JDP), while indole scaffolds dominate GPCR modulation .

Biological Activity

3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Indole derivatives, including this compound, are known for their potential therapeutic applications, particularly in the fields of oncology and neurology. The compound is primarily studied for its interactions with various biological macromolecules, including enzymes and receptors.

Key Biological Activities

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Certain indole derivatives exhibit activity against a range of bacterial and fungal pathogens.

The mechanism of action for this compound likely involves:

  • Receptor Modulation : Interaction with serotonin receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The presence of the pyridine moiety in this compound enhances its lipophilicity and may improve its ability to cross biological membranes.

CompoundStructureActivity
This compoundStructureAnticancer, Neuroprotective
3-(7-methoxy-1H-indol-1-yl)-N-(3-pyridinylmethyl)propanamideStructureHigher lipophilicity, similar activities

Study 1: Anticancer Properties

A study published in PubMed evaluated the anticancer potential of various indole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of indole derivatives. The study demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Study 3: Antimicrobial Activity

Research published in MDPI highlighted the antimicrobial properties of indole derivatives. The study found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 3-(1H-indol-1-yl)-N-(4-pyridinylmethyl)propanamide and its analogs?

  • Methodological Answer : Synthesis typically involves coupling reactions between indole derivatives and pyridinylmethylamine intermediates. For example, acylation of indole-1-carboxylic acid derivatives with 4-(aminomethyl)pyridine under carbodiimide-mediated conditions yields the target compound. Purification via column chromatography and characterization by 1^1H/1313C NMR (e.g., δ 8.71 ppm for indole protons, δ 172.70 ppm for carbonyl carbons) and mass spectrometry (e.g., ESI/MS m/z 481 for a trifluoromethyl-substituted analog) are critical .

Q. How are initial biological activities of this compound assessed in academic research?

  • Methodological Answer : In vitro assays are prioritized, such as enzyme inhibition (e.g., CYP51 for anti-parasitic activity) or receptor agonism/antagonism (e.g., human formyl-peptide receptors). Dose-response curves (IC50_{50}/EC50_{50}) are generated using fluorescence-based or radioligand binding assays. For instance, analogs with 4-methoxyphenyl substituents showed selective agonism at FPR2 receptors in cell-based assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) influence the compound’s bioactivity?

  • Methodological Answer : Enantiomers are resolved using chiral HPLC (e.g., Chiralpak AD-H column) and tested for receptor selectivity. For example, (S)-enantiomers of 3-(1H-indol-3-yl)propanamides exhibited 10-fold higher FPR2 agonism than (R)-forms, as validated by molecular docking studies highlighting hydrogen-bonding interactions with receptor residues .

Q. What strategies resolve contradictions in potency data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration) or structural nuances (e.g., substituent electronic effects). Systematic SAR studies, such as replacing trifluoromethyl groups with methoxy or nitro moieties, can clarify trends. Meta-analyses of published IC50_{50} values (e.g., 0.5–5 μM range for CYP51 inhibitors) and validation in orthogonal assays (e.g., SPR vs. enzymatic activity) are recommended .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

  • Methodological Answer : SAR is guided by iterative modifications:

  • Core substitutions : Indole N-alkylation vs. pyridine ring halogenation.
  • Side-chain variations : Propanamide linker length (e.g., 3 vs. 4 carbons) and stereochemistry.
  • Pharmacophore mapping : Computational tools (e.g., Schrödinger’s Glide) identify critical interactions, such as the indole NH as a hydrogen bond donor in CYP51 binding .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Methodological Answer : Mechanistic studies employ:

  • X-ray crystallography : Co-crystallization with target enzymes (e.g., CYP51) to map binding pockets.
  • Kinetic assays : Determining KiK_i values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
  • Mutagenesis : Validating predicted binding residues (e.g., CYP51 Phe78 for hydrophobic interactions) .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to assess off-target effects?

  • Methodological Answer : Use high-throughput profiling (e.g., Eurofins’ SafetyScreen44) to evaluate selectivity across kinases, ion channels, and GPCRs. Dose-dependent cytotoxicity assays (e.g., MTT in HEK293 cells) and transcriptomic analysis (RNA-seq) further identify non-specific effects .

Q. What statistical approaches are appropriate for analyzing dose-response data?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) with four-parameter logistic models (Y=Bottom+(TopBottom)/(1+10(LogEC50X)HillSlope)Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{(\text{LogEC}_{50} - X)\cdot\text{HillSlope}})) ensures accurate IC50_{50} determination. Outliers are addressed via Grubbs’ test, and replicate experiments (n3n \geq 3) confirm reproducibility .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

3-indol-1-yl-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C17H17N3O/c21-17(19-13-14-5-9-18-10-6-14)8-12-20-11-7-15-3-1-2-4-16(15)20/h1-7,9-11H,8,12-13H2,(H,19,21)

InChI Key

LRUWOWKCNUYXDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCC(=O)NCC3=CC=NC=C3

Origin of Product

United States

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